![molecular formula C12H18N4O3 B12612712 N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide CAS No. 911321-16-9](/img/structure/B12612712.png)
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes a nitrophenyl group, a dimethylaminoethyl group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with N,N-dimethylethylenediamine followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted acetamides.
Aplicaciones Científicas De Investigación
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the dimethylaminoethyl group.
N-(3-Nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(2-Dimethylaminoethyl)acetamide: Lacks the nitrophenyl group.
Uniqueness
N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide is unique due to the presence of both the nitrophenyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
911321-16-9 |
|---|---|
Fórmula molecular |
C12H18N4O3 |
Peso molecular |
266.30 g/mol |
Nombre IUPAC |
N-[4-[2-(dimethylamino)ethylamino]-3-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-9(17)14-10-4-5-11(12(8-10)16(18)19)13-6-7-15(2)3/h4-5,8,13H,6-7H2,1-3H3,(H,14,17) |
Clave InChI |
HFFXLYNDAFXRKM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)NCCN(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


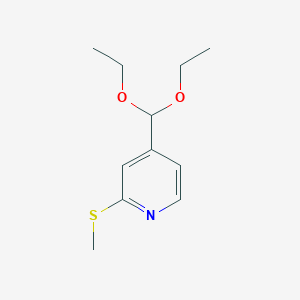
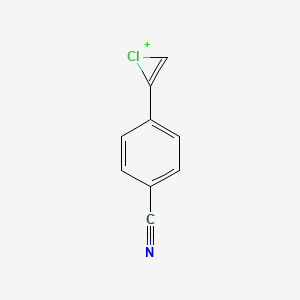
![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)
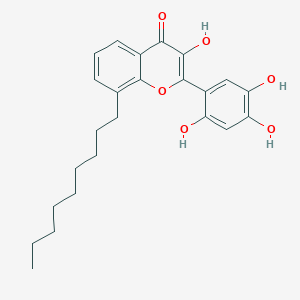
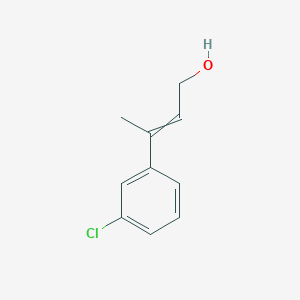
![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)
![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)
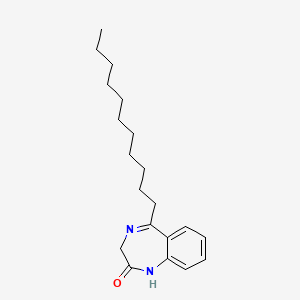
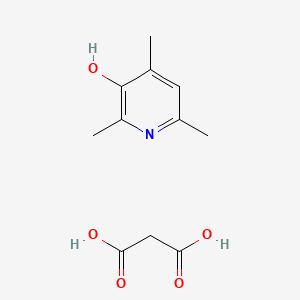
![3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612694.png)
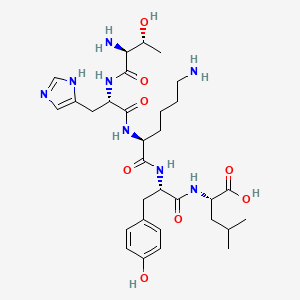
![4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12612706.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)
